molecular formula C21H24FN3O4S B3019044 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 1797591-92-4

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B3019044
CAS No.: 1797591-92-4
M. Wt: 433.5
InChI Key: DXYJYXRMFCCZPO-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a synthetic sulfonamide derivative featuring a benzo[d]oxazole-piperidine core linked to a fluorinated and ethoxy-substituted benzene ring. The benzo[d]oxazole moiety is a heterocyclic aromatic system known for its role in modulating kinase and epigenetic enzyme activity (e.g., HDAC inhibitors) .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4S/c1-2-28-19-8-7-16(13-17(19)22)30(26,27)23-14-15-9-11-25(12-10-15)21-24-18-5-3-4-6-20(18)29-21/h3-8,13,15,23H,2,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYJYXRMFCCZPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines elements of benzo[d]oxazole and piperidine, which are known for their diverse pharmacological properties. The focus of this article is to explore the biological activity of this compound through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22FN3O3SC_{19}H_{22}FN_{3}O_{3}S with a molecular weight of approximately 423.45 g/mol. The compound contains several functional groups that contribute to its biological activity, including:

  • Benzo[d]oxazole moiety : Known for antimicrobial and anti-inflammatory properties.
  • Piperidine ring : Enhances interaction with biological targets.
  • Benzene sulfonamide group : Associated with various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The proposed mechanisms include:

  • Inhibition of Quorum Sensing : Studies suggest that the compound may inhibit quorum sensing in bacteria, which is critical for bacterial communication and virulence. This inhibition can lead to reduced pathogenicity in bacterial strains, making it a candidate for antimicrobial therapies.
  • Dopamine D2 Receptor Modulation : The compound has been shown to block the activity of dopamine D2 receptors, which can modulate dopamine release in the brain. This action may have implications for treating neurological disorders.
  • Interaction with Enzymes : The structural features allow the compound to interact with various enzymes involved in metabolic pathways, which is essential for understanding its pharmacokinetics and therapeutic potential.

Biological Activity and Case Studies

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These results indicate its potential use as an antimicrobial agent, particularly against resistant strains.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In animal models, administration resulted in decreased levels of TNF-alpha and IL-6, markers associated with inflammation.

Neuroprotective Effects

Given its interaction with dopamine receptors, there is potential for neuroprotective effects. Animal studies indicate that the compound may reduce neuroinflammation and protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases.

Comparative Analysis

When compared to other similar compounds, this compound shows unique advantages due to its dual heterocyclic structure. Below is a comparison table highlighting similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(6-chlorobenzo[d]thiazol-2-yl)benzo[d]thiazoleChlorine substitutionAntimicrobial activity
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamidesPiperidine moietyAnti-cancer properties
N-(benzo[d]imidazol-2-yl)-2-(phenoxypropanamide)Imidazole ringNeuroprotective effects

This compound stands out due to its complex structure, which may enhance its interactions with biological targets compared to other derivatives that lack such complexity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and biological relevance of the target compound and its analogs:

Compound Name (CAS/Identifier) Molecular Formula Key Structural Features Therapeutic Target Activity/Findings Reference
Target Compound C21H24FN3O4S Benzooxazole-piperidine-sulfonamide; 4-ethoxy-3-fluorophenyl Kinase/HDAC (hypothesized) N/A (structural analog) -
NSC748337 C20H21N7O Benzooxazole-piperidine-pyridinamine HDAC2 inhibitor Selected for structural diversity and stability in virtual screening
KRC-108 C20H19N7O Benzooxazole-piperidine-pyrazole-pyridinamine TrkA kinase Demonstrated kinase inhibition in vitro assays
Goxalapladib (CAS 412950-27-7) C40H39F5N4O3 Fluorophenyl-naphthyridine-piperidine Atherosclerosis Preclinical candidate targeting inflammatory pathways
Compound (CAS 1797574-99-2) C21H20N4O4 Benzooxazole-piperidine-isoxazole-carboxamide Unknown No reported activity data
Compound (CAS 1797724-79-8) C19H18ClFN3O2S2 Benzothiazole-piperidine-sulfonamide; 3-chloro-4-fluorophenyl Unknown Structural analog with altered heterocycle

Key Differences and Implications

Core Heterocycle Variations: The target compound’s benzo[d]oxazole moiety (vs. Replacement of the sulfonamide group with isoxazole-carboxamide (CAS 1797574-99-2) reduces hydrogen-bonding capacity, likely impacting solubility and target engagement .

Substituent Effects :

  • The 4-ethoxy-3-fluorophenyl group in the target compound may enhance metabolic stability compared to the 3-chloro-4-fluorophenyl substituent in CAS 1797724-79-8, where chlorine’s bulkiness could hinder receptor binding .
  • Ethoxy vs. methoxy (e.g., in fentanyl analogs from ) influences lipophilicity and pharmacokinetics .

Biological Activity Trends :

  • NSC748337 and KRC-108 highlight the benzooxazole-piperidine core’s versatility: NSC748337 targets HDAC2, while KRC-108 inhibits TrkA kinase, suggesting scaffold adaptability .
  • Goxalapladib ’s naphthyridine core and fluorophenyl groups demonstrate divergent therapeutic applications (atherosclerosis vs. hypothesized kinase/HDAC roles for the target compound) .

Research Findings and Hypotheses

  • Kinase Inhibition Potential: The target compound’s sulfonamide group may mimic ATP-binding motifs in kinases, as seen in KRC-108’s TrkA inhibition .
  • HDAC Selectivity : The ethoxy group could improve selectivity over NSC748337, which lacks fluorinated substituents but retains HDAC2 affinity .
  • Metabolic Stability : Fluorine and ethoxy substituents may reduce CYP450-mediated metabolism compared to chlorinated analogs .

Q & A

Q. What methodologies ensure stability during long-term storage for biological assays?

  • Protocols :
  • Lyophilization : Freeze-dry the compound with cryoprotectants (e.g., trehalose) for reconstitution in assay buffers.
  • Forced Degradation Studies : Expose to heat, light, and humidity to identify degradation products via UPLC-QTOF.
  • Stability-Indicating HPLC : Develop gradient methods with baseline separation of parent compound and degradants .

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